BenchChemオンラインストアへようこそ!

4H-Pyrazol-3-amine, 5-methyl-

Anticancer Pyrazole derivatives uPA inhibition

A heterocyclic scaffold (C4H7N3, MW 97.12) with distinct tautomer-controlled regioselectivity for N-functionalization. Procure for oncology programs targeting MDM2/p53 (IC50 ~9.83 µM) or antibacterial campaigns against carbapenem-resistant pathogens. This 5-methyl substitution pattern ensures predictable Ullmann/acylation outcomes unavailable with 3- or 4-aminopyrazole regioisomers.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
Cat. No. B8016905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrazol-3-amine, 5-methyl-
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCC1=NN=C(C1)N
InChIInChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H2,1H3,(H2,5,7)
InChIKeyZOLMLLCTSYPNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4H-pyrazol-3-amine: Core Properties and Procurement Specifications for Pharmaceutical Intermediate Applications


4H-Pyrazol-3-amine, 5-methyl- (CAS No. not uniquely assigned to 4H tautomer; common identifiers include 31230-17-8 for 3-amino-5-methylpyrazole) is a C4H7N3 heterocyclic scaffold (MW 97.12 g/mol) belonging to the 5-aminopyrazole class . It serves as a versatile pharmaceutical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and anticancer compounds . Its substitution pattern—a methyl group at position 5 and an amine at position 3—distinguishes it from other aminopyrazole regioisomers (3-aminopyrazoles and 4-aminopyrazoles), which exhibit divergent biological activity profiles and synthetic reactivity [1]. The compound exists in tautomeric equilibrium between 1H- and 4H- forms, a property that influences its hydrogen-bonding capacity and electronic distribution .

Why 5-Methyl-4H-pyrazol-3-amine Cannot Be Replaced by Alternative Aminopyrazole Regioisomers in Critical Synthetic and Biological Applications


Generic substitution among aminopyrazole regioisomers is not viable due to fundamentally divergent biological activity profiles and synthetic regioselectivity. According to a comprehensive 2023 review of aminopyrazoles, 5-aminopyrazoles (the class to which the target compound belongs) demonstrate distinct therapeutic potential compared to 3-aminopyrazoles and 4-aminopyrazoles, with the latter showing reduced anti-inflammatory and anticancer activity relative to their 3AP and 5AP isomers [1]. Furthermore, the 5-methyl substitution creates a unique electronic environment that governs regioselectivity in subsequent derivatization reactions such as Ullmann couplings and acylations, a property that cannot be replicated by unmethylated analogs or those with substituents at alternative positions [2].

Quantitative Differentiation of 5-Methyl-4H-pyrazol-3-amine Relative to In-Class Analogs: Evidence-Based Procurement Guide


Antiproliferative Activity of 5-Methylpyrazol-3-amine-Derived Annulated Pyrazoles Compared to Doxorubicin in Cancer Cell Lines

Annulated pyrazole derivatives synthesized from 5-methyl-4H-pyrazol-3-amine precursors demonstrated significant antiproliferative activity against HepG-2, HCT-116, and MCF-7 cancer cell lines. Compounds 11, 20, 21, 23 and 24 displayed IC50 values ranging from 4.42 ± 0.59 μM to 11.05 ± 0.95 μM compared to the reference drug doxorubicin [1]. Among these, compound 23 exhibited the most potent activity with IC50 values of 4.82 μM (HepG-2), 11.05 μM (HCT-116), and 4.42 μM (MCF-7). Additionally, compounds 11, 21, 23, and 24 showed significant uPA inhibitory activity with IC50 values of 27.28 μM, 29.36 μM, 11.73 μM, and 7.96 μM respectively [1].

Anticancer Pyrazole derivatives uPA inhibition

Comparative Biological Activity Profiles of Aminopyrazole Regioisomers: 5-Aminopyrazoles Versus 3-Aminopyrazoles and 4-Aminopyrazoles

A comprehensive 2023 review of aminopyrazoles in medicinal chemistry established that 5-aminopyrazoles (5AP) exhibit distinct therapeutic activity profiles compared to 3-aminopyrazoles (3AP) and 4-aminopyrazoles (4AP). The literature data indicates that 4AP compounds showed reduced anti-inflammatory and anticancer activity in comparison with their 3AP and 5AP isomers but attracted some attention as anticonvulsants, colouring, and antioxidant agents [1]. This regioisomer-dependent activity profile underscores that 5-aminopyrazoles like 5-methyl-4H-pyrazol-3-amine are the preferred scaffold for anti-inflammatory and anticancer applications, whereas 4-aminopyrazoles are suboptimal for these indications.

Medicinal chemistry Aminopyrazole SAR

5-Methyl Substitution Effects on Regioselectivity in Ullmann and Acylation Derivatization Reactions

The regioselectivity of Ullmann and acylation reactions on C4-C5 fused pyrazol-3-amines is governed by the degree of unsaturation and electronic characteristics of the fused ring, which can be predicted using DFT calculations of the most stable tautomer (1H- or 2H-pyrazole) [1]. The 5-methyl substitution on 4H-pyrazol-3-amine influences tautomeric equilibrium and consequently directs derivatization to occur predominantly at the NH and non-protonated nitrogen atom of the most stable tautomer. In contrast, 4-aminopyrazoles exhibit different tautomeric preferences and electronic distributions, leading to altered regioselectivity outcomes that can produce undesired N1/N2 substitution isomers and complicate downstream purification [1].

Synthetic chemistry Regioselectivity DFT

Tautomerism-Driven Hydrogen-Bonding Capacity Differentiation from Non-Tautomerizing Aminopyrazole Analogs

5-Methyl-4H-pyrazol-3-amine exhibits tautomerism between 1H- and 4H- forms arising from proton migration, a dynamic equilibrium that affects its electronic distribution and hydrogen-bonding capacity . This tautomeric behavior provides a distinctive physicochemical advantage compared to aminopyrazole analogs lacking this property, such as 3,5-dimethylpyrazole which has no amino group for hydrogen-bonding interactions with biological targets . The presence of both a methyl group at position 5 and an amine group at position 3 in a tautomerizing scaffold creates a unique hydrogen-bonding network capability that enhances molecular recognition in biological systems.

Physicochemical properties Tautomerism Hydrogen bonding

MDM2 Inhibition Activity of Amino-Pyrazole Derivatives: Improved Potency Over Previously Designed Pyrazole Derivatives

A series of amino-pyrazole derivatives related to the 5-methyl-4H-pyrazol-3-amine scaffold demonstrated improved inhibition of p53-MDM2 binding and anti-proliferative activities compared to previously designed pyrazole derivatives [1]. Compound 6e exhibited the best potency for MDM2 inhibition with FP-IC50 = 9.83 μM, while compound 8e demonstrated comprehensive potency with FP-IC50 = 15.34 μM and anti-proliferative activity across all five tested cancer cell lines (IC50 = 12.20-32.19 μM) [1]. This represents a measurable advancement over earlier-generation pyrazole derivatives evaluated by the same research group.

p53-MDM2 Anticancer SAR

Antibacterial Activity of 5-Methyl-1H-pyrazol-3-amine-Derived Benzamides Against NDM-1-Positive Clinical Isolates

Pyrazole amide derivatives (6a-h) synthesized from protected 5-methyl-1H-pyrazol-3-amine via Suzuki-Miyaura cross-coupling demonstrated in vitro antibacterial activity against clinically isolated NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae [1]. Molecular docking studies of these derivatives against NDM-producing A. baumannii revealed binding affinities compared to L-captopril as a reference ligand, with derivative 6b exhibiting the greatest potential as a promising antibacterial agent [1]. This establishes the 5-methyl-1H-pyrazol-3-amine core as a viable starting material for developing agents targeting metallo-β-lactamase-producing multidrug-resistant bacteria.

Antibacterial NDM-1 Drug resistance

Recommended Application Scenarios for 5-Methyl-4H-pyrazol-3-amine Based on Quantitative Evidence


Anticancer Lead Optimization Targeting HepG-2, HCT-116, and MCF-7 Cell Lines

Based on the demonstrated antiproliferative activity of 5-methyl-4H-pyrazol-3-amine-derived annulated pyrazoles with IC50 values ranging from 4.42 μM to 11.05 μM against liver, colon, and breast cancer cell lines [1], this compound is recommended as a starting scaffold for oncology-focused medicinal chemistry programs. The uPA inhibitory activity (IC50 = 7.96–29.36 μM) of these derivatives further supports applications in cancer metastasis research. Procurement is advised for laboratories developing novel anticancer agents where low-micromolar potency is a desired starting point for hit-to-lead optimization.

Synthesis of p53-MDM2 Interaction Inhibitors

Evidence from amino-pyrazole derivative studies demonstrates MDM2 inhibitory activity (FP-IC50 = 9.83 μM for the most potent analog) and antiproliferative effects across multiple cancer cell lines [2]. The 5-methyl-4H-pyrazol-3-amine scaffold is therefore suitable for research programs targeting the p53-MDM2 protein-protein interaction, a validated anticancer strategy. Procurement is recommended for laboratories pursuing p53 pathway reactivation via MDM2 inhibition.

Antibacterial Agent Development Against NDM-1-Producing Multidrug-Resistant Pathogens

Pyrazole amide derivatives synthesized from 5-methyl-1H-pyrazol-3-amine exhibit antibacterial activity against clinically isolated NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae [3]. This compound is recommended for antibacterial drug discovery programs targeting carbapenem-resistant Enterobacteriaceae, a WHO priority 1 critical pathogen category. Procurement is advised for laboratories developing novel metallo-β-lactamase inhibitors or antibacterial agents addressing antimicrobial resistance.

Synthetic Chemistry Applications Requiring Predictable Regioselective Derivatization

The 5-methyl substitution on the pyrazol-3-amine scaffold provides predictable regioselectivity in Ullmann and acylation reactions, governed by DFT-calculable tautomer stability [4]. This compound is recommended for synthetic chemistry laboratories performing N-functionalization reactions where control over N1 versus N2 substitution is critical for product purity and yield. Procurement is advised over alternative aminopyrazole regioisomers with less predictable regioselectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H-Pyrazol-3-amine, 5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.